molecular formula C12H24O B14262281 Cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- CAS No. 164351-97-7

Cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)-

Cat. No.: B14262281
CAS No.: 164351-97-7
M. Wt: 184.32 g/mol
InChI Key: XZAREUVKALEUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- is a substituted cyclohexane derivative Cyclohexane is a common cycloalkane with the molecular formula C₆H₁₂ The compound is characterized by the presence of an ethoxy group at the second position, a methyl group at the fourth position, and an isopropyl group at the first position on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexane derivatives. For instance, starting with cyclohexanone, the compound can be synthesized through a series of steps including:

    Ethoxylation: Introduction of the ethoxy group at the second position using ethyl alcohol and an acid catalyst.

    Methylation: Introduction of the methyl group at the fourth position using methyl iodide and a base.

    Isopropylation: Introduction of the isopropyl group at the first position using isopropyl bromide and a base.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, forming corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can convert the ethoxy group to an ethyl group or the isopropyl group to a propyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common nucleophiles include sodium iodide (NaI) and ammonia (NH₃).

Major Products:

    Oxidation: Formation of 2-hydroxy-4-methyl-1-(1-methylethyl)cyclohexane.

    Reduction: Formation of 2-ethyl-4-methyl-1-(1-methylethyl)cyclohexane.

    Substitution: Formation of 2-iodo-4-methyl-1-(1-methylethyl)cyclohexane.

Scientific Research Applications

Cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used as an intermediate in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The ethoxy and isopropyl groups may enhance its lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane fluidity or permeability.

Comparison with Similar Compounds

  • Cyclohexane, 2-methoxy-4-methyl-1-(1-methylethyl)-
  • Cyclohexane, 2-ethoxy-4-methyl-1-(1-ethyl)-
  • Cyclohexane, 2-ethoxy-4-methyl-1-(1-propyl)-

Comparison: Cyclohexane, 2-ethoxy-4-methyl-1-(1-methylethyl)- is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different substituents. The isopropyl group at the first position also contributes to its distinct chemical and physical properties, such as boiling point, solubility, and steric effects in reactions.

Properties

CAS No.

164351-97-7

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

IUPAC Name

2-ethoxy-4-methyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C12H24O/c1-5-13-12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3

InChI Key

XZAREUVKALEUIS-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(CCC1C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.